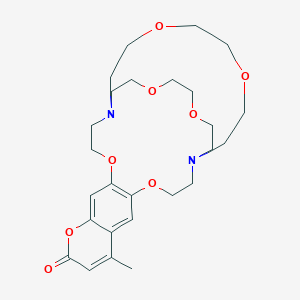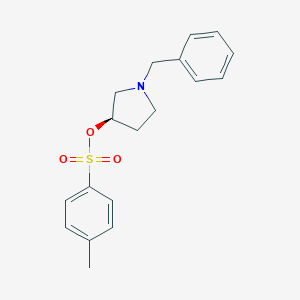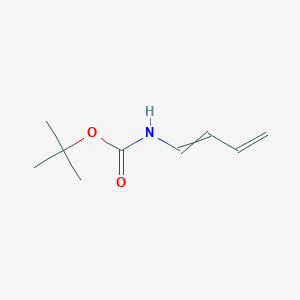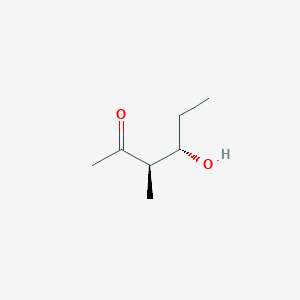
H-Ala-Ala-Ala-Tyr-OH
Vue d'ensemble
Description
“H-Ala-Ala-Ala-Tyr-OH” is a peptide composed of four alanine (Ala) residues and one tyrosine (Tyr) residue . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play various roles in the human body, including acting as hormones, neurotransmitters, and growth factors .
Synthesis Analysis
The synthesis of peptides like “H-Ala-Ala-Ala-Tyr-OH” can be achieved through enzymatic methods. For instance, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . Another method involves solid-phase enzymatic peptide synthesis (SPEPS), which has been used to produce Tyr-Ala .Molecular Structure Analysis
The molecular formula of “H-Ala-Ala-Ala-Tyr-OH” is C18H26N4O6 . Its average mass is 394.422 Da and its mono-isotopic mass is 394.185242 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “H-Ala-Ala-Ala-Tyr-OH” typically involve the formation of peptide bonds between the amino acids. This process can be facilitated by enzymes such as L-amino acid ligase .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Ala-Ala-Ala-Tyr-OH” include a boiling point of 812.7±65.0 °C at 760 mmHg, a flash point of 445.3±34.3 °C, and a density of 1.3±0.1 g/cm3 . It has 10 H bond acceptors, 7 H bond donors, and 9 freely rotating bonds .Applications De Recherche Scientifique
Peptide Synthesis
“H-Ala-Ala-Ala-Tyr-OH” is a peptide, and peptides have a wide range of applications in scientific research. They can be used in the study of protein structure and function, in the development of new therapeutic agents, and in biotechnology .
Biochemical Production
The peptide could potentially be used in biochemical production processes. For example, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). In the optimization system, 40.1 mM Ala-Tyr was produced within 3 h due to efficient ATP regeneration with hexametaphosphate (PolyP(6)) as the phosphate donor .
Drug Development
Peptides like “H-Ala-Ala-Ala-Tyr-OH” can be used in drug development. They can act as potential therapeutic agents due to their biological activity. For instance, they can be used as inhibitors, hormones, antibiotics, and more .
Nutritional Supplements
Amino acids and peptides are commonly used in nutritional supplements. They can provide essential nutrients and have been shown to have various health benefits .
Cosmetics
Peptides are commonly used in cosmetic products due to their potential skin benefits. They can promote collagen production, improve skin elasticity, and reduce the appearance of wrinkles .
Research Tools
Peptides like “H-Ala-Ala-Ala-Tyr-OH” can be used as research tools in various scientific fields. They can be used to study protein interactions, cellular functions, and more .
Mécanisme D'action
Target of Action
H-Ala-Ala-Ala-Tyr-OH is a tetrapeptide composed of three alanine (Ala) residues and one tyrosine (Tyr) residue It is known that peptides can interact with various targets, including enzymes, receptors, and transport proteins, depending on their sequence and structure .
Mode of Action
Peptides generally exert their effects by binding to their target proteins and modulating their activity . The presence of the tyrosine residue in the peptide sequence might allow for specific interactions due to the aromatic ring and the hydroxyl group of tyrosine .
Biochemical Pathways
Peptides can influence various biochemical pathways depending on their target proteins . For instance, they can modulate enzymatic reactions, signal transduction pathways, or transport processes .
Pharmacokinetics
Peptides generally have good bioavailability when administered via injection . They can be distributed throughout the body and can be metabolized by various enzymes, primarily peptidases . The resulting metabolites can then be excreted via the kidneys .
Result of Action
Peptides can have various effects at the molecular and cellular level, depending on their target proteins . For instance, they can modulate enzymatic activity, alter cell signaling, or influence transport processes .
Action Environment
The action, efficacy, and stability of H-Ala-Ala-Ala-Tyr-OH can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells . .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKRQBHORYFZFT-RMIALFOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)



![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)



